Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride
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Overview
Description
Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring in its structure makes it a valuable compound in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives, including Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride, typically involves the reaction of hydrazonoyl halides with various reagents . One common method is the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide, followed by treatment with hydrazonoyl chloride derivatives . The reaction is usually carried out in absolute ethanol in the presence of triethylamine .
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under mild conditions to prevent degradation of the thiadiazole ring .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .
Scientific Research Applications
Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function . This interaction can lead to the inhibition of bacterial and fungal growth, as well as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,3,4-thiadiazole derivatives, such as:
- 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride
- 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride
- (5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride
Uniqueness
Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct biological activities and chemical reactivity . Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C4H9Cl2N3S |
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Molecular Weight |
202.11 g/mol |
IUPAC Name |
N-methyl-1-(1,3,4-thiadiazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C4H7N3S.2ClH/c1-5-2-4-7-6-3-8-4;;/h3,5H,2H2,1H3;2*1H |
InChI Key |
GNHCVWXBHBWASI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NN=CS1.Cl.Cl |
Origin of Product |
United States |
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